molecular formula C3H7N5 B13569010 (1r)-1-(1h-1,2,3,4-Tetrazol-5-yl)ethan-1-amine CAS No. 176894-59-0

(1r)-1-(1h-1,2,3,4-Tetrazol-5-yl)ethan-1-amine

Cat. No.: B13569010
CAS No.: 176894-59-0
M. Wt: 113.12 g/mol
InChI Key: NDMDHZMRQFSFOZ-UWTATZPHSA-N
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Description

(1r)-1-(1h-1,2,3,4-Tetrazol-5-yl)ethan-1-amine is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom. These compounds are known for their diverse applications in pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r)-1-(1h-1,2,3,4-Tetrazol-5-yl)ethan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of an azide with a nitrile to form the tetrazole ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) salts.

Industrial Production Methods

Industrial production of tetrazole derivatives often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(1r)-1-(1h-1,2,3,4-Tetrazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The tetrazole ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups into the tetrazole ring.

Scientific Research Applications

(1r)-1-(1h-1,2,3,4-Tetrazol-5-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (1r)-1-(1h-1,2,3,4-Tetrazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of biological molecules, allowing it to bind to enzymes, receptors, or other proteins. This binding can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1H-Tetrazole: A simpler tetrazole compound with similar chemical properties.

    5-Substituted Tetrazoles: Compounds with various substituents at the 5-position of the tetrazole ring.

    Tetrazole Derivatives: A broad class of compounds with different functional groups attached to the tetrazole ring.

Uniqueness

(1r)-1-(1h-1,2,3,4-Tetrazol-5-yl)ethan-1-amine is unique due to its specific stereochemistry and functional groups, which can impart distinct chemical and biological properties compared to other tetrazole derivatives.

Properties

CAS No.

176894-59-0

Molecular Formula

C3H7N5

Molecular Weight

113.12 g/mol

IUPAC Name

(1R)-1-(2H-tetrazol-5-yl)ethanamine

InChI

InChI=1S/C3H7N5/c1-2(4)3-5-7-8-6-3/h2H,4H2,1H3,(H,5,6,7,8)/t2-/m1/s1

InChI Key

NDMDHZMRQFSFOZ-UWTATZPHSA-N

Isomeric SMILES

C[C@H](C1=NNN=N1)N

Canonical SMILES

CC(C1=NNN=N1)N

Origin of Product

United States

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